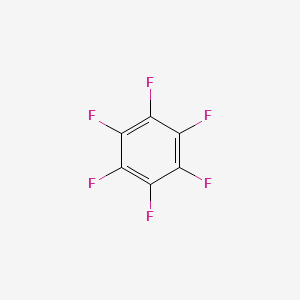

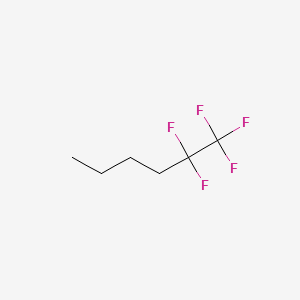

Hexafluorobenzene

概要

説明

Hexafluorobenzene is used as a solvent in photochemical reactions. It is also used as a reference compound in fluorine-19 NMR, carbon-13 NMR. It is used as a solvent in proton NMR, IR spectrum, and UV-spectra. It is used as anticorrosive, antifriction, and anti-tumor agents .

Synthesis Analysis

Hexafluorobenzene is prepared by the reaction of alkali-fluorides with halogenated benzene: C6Cl6 + 6 KF → C6F6 + 6 KCl . Another synthesis method involves the reaction of 1a with hexafluorobenzene using 5 mol % DBU as the organocatalyst .

Molecular Structure Analysis

Hexafluorobenzene is the only perhalobenzene being planar, the other perhalobenzenes exhibiting buckling. As a consequence, in C6F6 the overlap between the p-orbitals is optimal versus the other perhalobenzenes, resulting in lower aromaticity of those compounds compared to C6F6 .

Chemical Reactions Analysis

Most reactions of hexafluorobenzene proceed with displacement of fluoride. One example is its reaction with sodium hydrosulfide to afford pentafluorothiophenol: C6F6 + NaSH → C6F5SH + NaF . The reaction of pentafluorophenyl derivatives has been long puzzling for its mechanism .

Physical And Chemical Properties Analysis

Hexafluorobenzene is a colorless liquid with a density of 1.6120 g/cm3. It has a melting point of 5.2 °C and a boiling point of 80.1 °C. Its refractive index is 1.377 and it has a viscosity of 1.200 mPa•s at 20 °C .

科学的研究の応用

Photochemical Studies

HFB has been the subject of photochemical mechanistic studies to understand its behavior under light exposure. Researchers have investigated the low-lying states of HFB to gain insights into its photochemical mechanism and the perfluoro effect . The study involved theoretical characterization of all possible minima and transition states, revealing the isomerization to different products and nonradiative decay processes.

Spectroscopic Applications

Due to its distinctive spectroscopic properties, HFB serves as a reference compound in various types of NMR (Nuclear Magnetic Resonance) spectroscopy, including fluorine-19 and carbon-13 NMR . It’s also used in proton NMR, IR (Infrared) spectrum, and UV (Ultraviolet) spectra, making it a valuable tool in structural and analytical chemistry.

Solvent for Photochemical Reactions

In the laboratory, HFB is utilized as a solvent in photochemical reactions . Its unique properties help in stabilizing reactive intermediates and facilitating reactions that are otherwise challenging to perform.

Medical Research: Tissue Oxygenation

HFB has been used as a reporter molecule to investigate tissue oxygenation in vivo . Its high gas solubility and ideal liquid-gas interactions make it suitable for such studies, providing insights into the oxygenation levels within tissues.

Material Science: Anticorrosive and Antifriction Agent

HFB finds applications as an anticorrosive and antifriction agent . Its chemical stability and low reactivity under various conditions make it an excellent choice for protecting materials against corrosion and wear.

Pharmaceuticals: Anti-tumor Agent

There is research exploring the use of HFB as an anti-tumor agent . Its properties may contribute to the development of novel therapeutic strategies against cancer.

Organic Synthesis

HFB undergoes reactions with displacement of fluoride, allowing for the synthesis of various organofluorine compounds . One example is its reaction with sodium hydrosulfide to afford pentafluorothiophenol, demonstrating its versatility in organic synthesis.

Investigating Aromaticity

The planar structure of HFB makes it a unique case among perhalogenbenzenes, which is used to study the concept of aromaticity . Its optimal p-orbital overlap due to the planarity provides a basis for comparing aromaticity with other compounds.

Safety And Hazards

将来の方向性

Perfluoroaromatic reagents, including hexafluorobenzene, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification. They have applications in chemoselective ‘tagging’, stapling, and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties .

特性

IUPAC Name |

1,2,3,4,5,6-hexafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBFAOFFOQMSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31668-87-8 | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31668-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5043924 | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Hawley] Colorless clear liquid; Melting point = 3.7-41 deg C; [MSDSonline] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

84.5 [mmHg] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hexafluorobenzene | |

CAS RN |

392-56-3 | |

| Record name | Hexafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC18T611K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hexafluorobenzene?

A1: Hexafluorobenzene has a molecular formula of C6F6 and a molecular weight of 186.05 g/mol.

Q2: What spectroscopic data is available for hexafluorobenzene?

A2: Various spectroscopic techniques have been used to characterize hexafluorobenzene. These include:* NMR Spectroscopy: 1H and 19F NMR are particularly useful for studying hexafluorobenzene and its derivatives, including investigations of solute interactions [] and reaction monitoring [].* Rotational Spectroscopy: This method has been used to study the lone pair···π-hole interactions in complexes of hexafluorobenzene with tertiary alkylamines [].* Raman Spectroscopy: High-pressure Raman studies have provided insights into the phase transitions of hexafluorobenzene crystals []. * Photoelectron Spectroscopy: This technique has been applied to investigate hydrated hexafluorobenzene anions [].* UV-Vis Spectroscopy: UV-Vis spectrophotometry has been employed to study the association constants and enthalpies of formation for complexes formed by hexafluorobenzene with various amines [].

Q3: Does hexafluorobenzene exhibit any special optical properties?

A3: Yes, hexafluorobenzene exhibits a unique relationship between its static and optical-frequency polarizability anisotropies. Due to oppositely signed vibrational contributions, the ratio of static to optical-frequency anisotropy is greater than unity for hexafluorobenzene, unlike benzene, where it's less than unity [].

Q4: What is known about the structure of liquid hexafluorobenzene?

A4: Neutron and X-ray diffraction studies suggest that liquid hexafluorobenzene molecules tend to orient themselves in an L-type pair geometry. This arrangement changes to a nearly parallel alignment when hexafluorobenzene forms a 1:1 complex with benzene in the liquid phase [].

Q5: How does hexafluorobenzene interact with aromatic hydrocarbons?

A5: Hexafluorobenzene forms complexes with aromatic hydrocarbons like benzene, toluene, and xylene. These interactions are characterized by a strong tendency for parallel orientation of the aromatic rings, suggesting significant contributions from quadrupole interactions []. The stability of these complexes increases with the number of methyl groups on the hydrocarbon ring [].

Q6: Can hexafluorobenzene act as a guest molecule in inclusion complexes?

A6: Yes, hexafluorobenzene can act as a guest molecule in inclusion complexes with certain host molecules. For example, it forms 2:1 inclusion complexes with bicyclic aryl-substituted sulfur-nitrogen compounds, primarily driven by π-stacking interactions of the arene-polyfluoroarene type [].

Q7: How does hexafluorobenzene interact with water?

A7: Ab initio studies suggest that hexafluorobenzene forms a weak dimer with water, with the oxygen atom of water interacting with the center of the aromatic ring [, ]. This interaction is different from the π-hydrogen bonding observed in the benzene-water dimer and is thought to arise from the electron-withdrawing effect of the fluorine atoms in hexafluorobenzene. Molecular dynamics simulations indicate that the equatorial region of hexafluorobenzene behaves like a typical hydrophobic solute, while the axial region exhibits unique solvation properties due to dominant pi-lone pair interactions with water [].

Q8: Does hexafluorobenzene form complexes with amines?

A8: Yes, hexafluorobenzene forms strong complexes with various amines, as indicated by the large exothermic heats of mixing and positive excess heat capacities observed experimentally []. Spectroscopic and thermodynamic studies have confirmed the formation of these complexes and provided insights into their association constants and enthalpies of formation [].

Q9: What is the nature of interaction between hexafluorobenzene and metal atoms?

A9: Metal atoms like ruthenium and osmium can form complexes with hexafluorobenzene, leading to unusual coordination modes where the hexafluorobenzene ligand is only partially bound (η4-coordination) [].

Q10: What types of reactions does hexafluorobenzene undergo?

A10: Hexafluorobenzene is known to participate in a variety of reactions, including:* Photoaddition: It undergoes stereospecific photoreactions with alkenes and alkynes, yielding a range of cycloadducts depending on the reaction conditions and the specific reactant used [, , ].* Nucleophilic Substitution: Fluorine atoms in hexafluorobenzene can be replaced by nucleophiles, although this typically requires high temperatures or harsh conditions [].* C-F Bond Activation: Transition metal complexes can activate C-F bonds in hexafluorobenzene, leading to the formation of new organometallic compounds [, ].

Q11: How does hexafluorobenzene react under irradiation?

A11: Hexafluorobenzene exhibits distinct photochemical behavior. Under UV irradiation, it can undergo photoaddition reactions with alkenes and alkynes, leading to various cycloadducts. The stereochemistry of these additions is highly dependent on the structure of the reacting partner and the reaction conditions [, , ]. For instance, cycloalkenes show a preference for [2+2] cycloaddition, with the stereoselectivity shifting from predominantly anti to syn as the ring size of the cycloalkene increases [].

Q12: How does gamma irradiation affect hexafluorobenzene?

A12: Gamma irradiation of liquid hexafluorobenzene leads to the formation of perfluoroheptane and polymers. Interestingly, when irradiated in the presence of benzene, the resulting polymer resembles that from pure benzene, suggesting a potential role for cyclohexadiene and cyclohexene units in its structure [].

Q13: Can hexafluorobenzene be used in the synthesis of nanoparticles?

A13: Yes, femtosecond laser pulses can be used to convert hexafluorobenzene into fluorine-doped hydrophilic carbon nanoparticles []. The fluorine doping enhances the water dispersibility of the nanoparticles, making them potentially useful for various applications.

Q14: What are the applications of hexafluorobenzene in peptide chemistry?

A14: Hexafluorobenzene is a useful reagent for peptide stapling and cyclization through 1,4-selective thiol-fluoride substitution reactions []. This method allows for the creation of disulfide bonds within peptides, which can enhance their stability and bioactivity.

Q15: How is computational chemistry used to study hexafluorobenzene?

A15: Computational chemistry plays a crucial role in understanding the properties and reactivity of hexafluorobenzene. Various methods have been employed, including:* Density Functional Theory (DFT): DFT calculations have been used to study the electric and magnetic properties of hexafluorobenzene, providing insights into its polarizability, magnetizability, and hyperpolarizabilities [].* Ab initio Calculations: These high-level calculations have been used to investigate the intermolecular interactions of hexafluorobenzene with other molecules like benzene, water, and amines [, , ].* Molecular Dynamics Simulations: These simulations have provided information about the dynamic behavior of hexafluorobenzene in solution, particularly its interactions with water and its role in influencing the structure and dynamics of liquid mixtures [, ].* Monte Carlo Simulations: These simulations have been used to study the phase behavior of hexafluorobenzene mixtures, particularly the solid–fluid and solid–solid equilibrium in binary mixtures with benzene [].

Q16: What is known about the atmospheric degradation of hexafluorobenzene?

A16: Hexafluorobenzene is primarily removed from the atmosphere through oxidation by hydroxyl radicals []. Theoretical studies have shown that this reaction proceeds through a prereaction complex and have provided insights into the reaction mechanism and kinetics [].

Q17: Is hexafluorobenzene considered a persistent organic pollutant?

A17: Yes, hexafluorobenzene has been identified as a potential persistent organic pollutant (POP) due to its relatively long tropospheric lifetime [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)